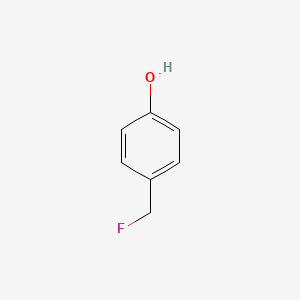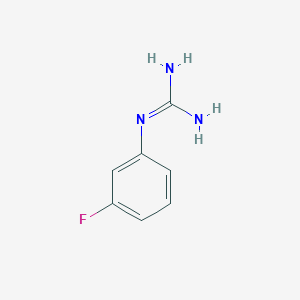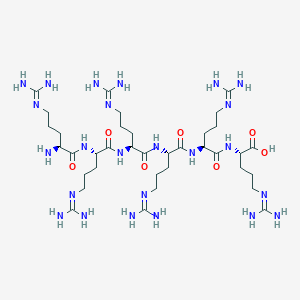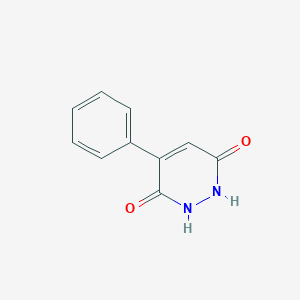
4-Phenylpyridazine-3,6-diol
Vue d'ensemble
Description
4-Phenylpyridazine-3,6-diol is a chemical compound with the molecular formula C10H8N2O2 . It’s a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 4-Phenylpyridazine-3,6-diol can be achieved through various methods. One method involves the use of hydrazine sulfate and 3-Phenyl-furan-2,5-dione suspended in water. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 4-Phenylpyridazine-3,6-diol consists of a pyridazine ring with a phenyl group attached at the 4-position and hydroxyl groups at the 3 and 6 positions . Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring .Applications De Recherche Scientifique
Antitubercular and Antileishmanial Drug Development
- Drug Repurposing: Derivatives of 4-Phenylpyridazine, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, have been repurposed from antitubercular agents to potential first-in-class drug candidates for visceral leishmaniasis. These modifications include alterations to the aryloxy side chain, aiming to improve solubility and safety without compromising activity against visceral leishmaniasis (Thompson et al., 2016).
Acetylcholinesterase Inhibitors
- Neurodegenerative Disease Research: A series of pyridazine analogues, including 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivatives, have been explored as acetylcholinesterase (AChE) inhibitors. This research aims to develop treatments for neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).
Organic Light-Emitting Diodes (OLEDs)
- Electron Transport Material Development: Compounds like 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) have been used in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for improving the efficiency of OLEDs (Li et al., 2021).
Synthesis of Anti-inflammatory and Analgesic Agents
- Development of Safer Pain Relievers: Research on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones indicates their potential as anti-inflammatory and analgesic agents with cardioprotective effects and minimal ulcerogenic side effects. This research is crucial for developing safer alternatives to traditional pain relievers (Sharma & Bansal, 2016).
Nonlinear Optical Properties
- Advancement in Optical Technologies: The torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines, including 3-,4-phenylpyridazine, have been studied, contributing to the advancement in optical technologies (Alyar et al., 2011).
Synthesis of Biologically Active Compounds
- Drug Development: Synthesis of various phenylpyridazine derivatives, including 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, has shown promise in producing compounds with antiradical activity, potentially useful in developing new drugs (Kulakov et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWZSEPVMPMNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridazine-3,6-diol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


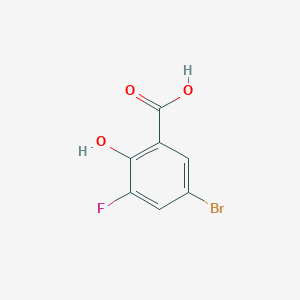
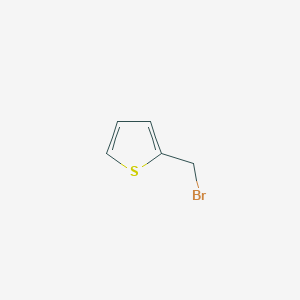
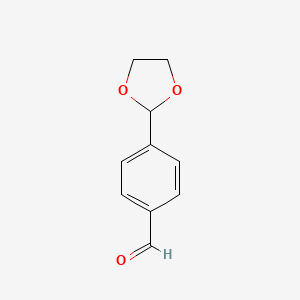
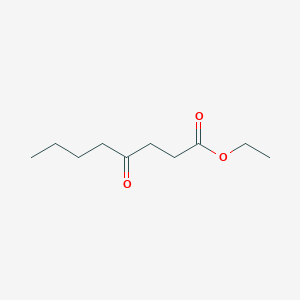
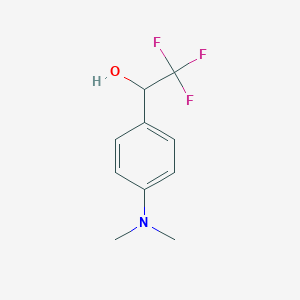
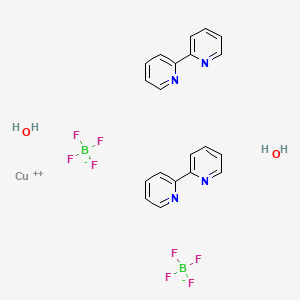
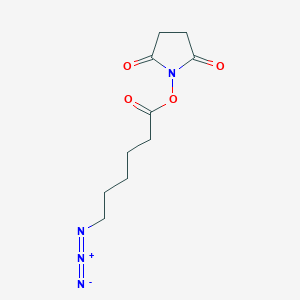
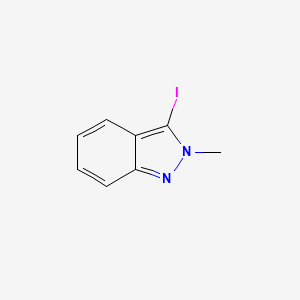
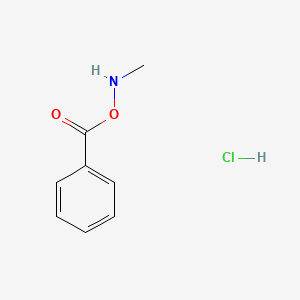
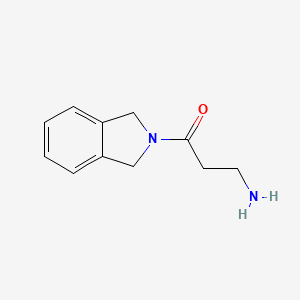
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
